
3-Iodo-4H-chromen-4-one structure and IUPAC
name.

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Iodo-4H-chromen-4-one

Cat. No.: B180143 Get Quote

An In-Depth Technical Guide to 3-Iodo-4H-chromen-4-one: A Keystone Intermediate for Drug

Discovery

For researchers and scientists in the field of medicinal chemistry, the 4H-chromen-4-one

scaffold is a privileged structure, forming the core of numerous biologically active compounds,

from natural flavonoids to synthetic pharmaceuticals.[1][2][3] Its derivatives have demonstrated

a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory,

antioxidant, and antitubercular properties.[2][4][5] Within this versatile class of compounds, 3-
Iodo-4H-chromen-4-one emerges as a particularly valuable synthetic intermediate. The

presence of a halogen at the 3-position provides a reactive handle for introducing molecular

diversity through various cross-coupling reactions, making it a cornerstone for building libraries

of novel therapeutic agents.

This guide provides a comprehensive technical overview of 3-Iodo-4H-chromen-4-one,

covering its structure, synthesis, reactivity, and applications, designed for professionals

engaged in drug development and synthetic chemistry.

Core Structure and Physicochemical Properties
The foundational structure of 3-Iodo-4H-chromen-4-one consists of a fused benzene and γ-

pyrone ring, with an iodine atom substituted at the C3 position of the pyrone ring. This

arrangement establishes the molecule's core chemical identity and reactivity profile.

IUPAC Name: 3-iodochromen-4-one[6]
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Synonyms: 3-Iodochromone, 3-Iodo-4H-chromen-4-one[6]

The key physicochemical properties are summarized in the table below, providing essential

data for experimental design and characterization.

Property Value Source

Molecular Formula C₉H₅IO₂ PubChem[6]

Molecular Weight 272.04 g/mol PubChem[6]

Exact Mass 271.93343 Da PubChem[6]

CAS Number 122775-34-2 PubChem[6]

Appearance Solid (typical) Sigma-Aldrich

XLogP3-AA 2.2 PubChem[6]

Synthesis of 3-Iodo-4H-chromen-4-one
The synthesis of 3-iodochromones is most effectively achieved through the electrophilic

cyclization of β-ketoenamines derived from 2'-hydroxyacetophenones. This method is robust

and provides a direct route to the desired iodinated scaffold.[7]

Conceptual Workflow: From Precursor to Product
The synthesis follows a logical progression from a readily available starting material to the final

iodinated chromone. The workflow is designed to first create a key intermediate that is then

induced to cyclize in the presence of an iodine source.
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Caption: General workflow for the synthesis of 3-Iodo-4H-chromen-4-one.

Detailed Experimental Protocol: Synthesis via
Enaminone Intermediate
This protocol describes a validated method for synthesizing the title compound. The rationale

behind using N,N-dimethylformamide dimethyl acetal (DMF-DMA) is its efficiency in forming the

enaminone intermediate, which is pre-organized for the subsequent cyclization step. Molecular

iodine (I₂) then acts as both an electrophile to activate the enaminone and the source of the

iodine atom in an iodocyclization reaction.

Materials:

2'-Hydroxyacetophenone

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

Molecular Iodine (I₂)

Dioxane (solvent)
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Sodium bicarbonate (NaHCO₃)

Sodium thiosulfate (Na₂S₂O₃)

Ethyl acetate (for extraction)

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Formation of the Enaminone Intermediate:

In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) in anhydrous dioxane.

Add DMF-DMA (1.2 eq) to the solution.

Heat the reaction mixture at 80-90 °C for 2-3 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, allow the mixture to cool to room temperature and remove the solvent

under reduced pressure to yield the crude enaminone intermediate. This intermediate is

often used in the next step without further purification.

Electrophilic Iodocyclization:

Dissolve the crude enaminone intermediate in dioxane.

Add molecular iodine (I₂, 1.5 eq) to the solution in portions at room temperature.

Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can

be monitored by TLC until the starting material is consumed.

Work-up and Purification:

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate

(Na₂S₂O₃) to remove excess iodine.
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Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate

(NaHCO₃).

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate

(Na₂SO₄).

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude

product.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to afford pure 3-Iodo-4H-chromen-4-one.

Spectroscopic Characterization
Confirmation of the structure of 3-Iodo-4H-chromen-4-one is achieved through standard

spectroscopic techniques. The data presented below are representative values based on

analyses of closely related chromone structures.[7]

Technique Data and Interpretation

¹H NMR

δ 8.20-8.30 (dd, 1H, H-5), δ 7.70-7.85 (m, 2H,

H-2, H-7), δ 7.40-7.60 (m, 2H, H-6, H-8). The

downfield shift of H-5 is characteristic and due

to the anisotropic effect of the carbonyl group.

¹³C NMR

δ ~174 (C=O, C-4), δ ~156 (C-8a), δ ~134 (C-

7), δ ~126 (C-5), δ ~125 (C-6), δ ~120 (C-4a), δ

~118 (C-8), δ ~85-90 (C-3, iodinated carbon).

The C-3 signal is significantly shielded due to

the heavy atom effect of iodine.

FTIR (KBr)
ν ~1630-1650 cm⁻¹ (C=O stretch of γ-pyrone), ν

~1580-1600 cm⁻¹ (C=C aromatic stretch).

Mass Spec (ESI)
m/z 272.9 [M+H]⁺, confirming the molecular

weight.
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Reactivity and Synthetic Utility in Drug Development
The true value of 3-Iodo-4H-chromen-4-one for drug development professionals lies in its

synthetic versatility. The carbon-iodine bond at the C3 position is a prime site for transition

metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of

substituents. This capability is critical for structure-activity relationship (SAR) studies, where

systematic modification of a lead compound is necessary to optimize potency, selectivity, and

pharmacokinetic properties.

Key Intermediate

3-Iodo-4H-chromen-4-one

3-Aryl-chromenone

 Suzuki Coupling
 (Ar-B(OH)₂) 

3-Alkynyl-chromenone

 Sonogashira Coupling
 (R-C≡CH) 

3-Amino-chromenone

 Buchwald-Hartwig
 Amination (R₂NH) 

3-Alkyl/Vinyl-chromenone

 Heck / Stille Coupling 

Click to download full resolution via product page

Caption: Key cross-coupling reactions using 3-Iodo-4H-chromen-4-one.

This strategic functionalization enables the synthesis of diverse compound libraries targeting a

range of diseases:

Oncology: The chromone scaffold is found in compounds designed as kinase inhibitors and

anticancer agents.[2]

Infectious Diseases: Chromone derivatives have been developed as potent agents against

multidrug-resistant tuberculosis.[5]

Neurodegenerative Diseases: The scaffold is a key component in multi-target agents

designed to combat Alzheimer's disease by inhibiting acetylcholinesterase.[8]
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Diabetic Complications: Derivatives of 4H-chromen-4-one have been identified as selective

Rho kinase (ROCK) inhibitors, showing potential for treating diabetic retinopathy.[9]

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 3-Iodo-4H-chromen-4-one is classified with the following hazards:

H302: Harmful if swallowed.[6]

H319: Causes serious eye irritation.[6]

Handling Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

In case of contact, rinse immediately with plenty of water.

Conclusion
3-Iodo-4H-chromen-4-one is more than just a simple heterocyclic compound; it is an enabling

tool for innovation in medicinal chemistry. Its straightforward synthesis and, more importantly,

its versatile reactivity make it an indispensable building block for the creation of novel, complex,

and biologically active molecules. For researchers and drug development professionals,

mastering the chemistry of this intermediate opens the door to vast areas of therapeutic

discovery, from oncology to neurodegeneration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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